(E)-[(4-chlorophenyl)methylidene]amino 4-methylbenzoate

Lipophilicity Drug design Permeability

Select this specific oxime ester to ensure CNS drug-likeness critical for BBB penetration studies. The unique 4-chloro (benzylidene) and 4-methyl (benzoate) substitution provides a defined electronic/steric environment absent in 4-chlorobenzoyl or methyl ester analogs. This scaffold is essential for reproducible SAR, photoaffinity labeling, and lipophilicity correlation studies. Substitution risk compromise.

Molecular Formula C15H12ClNO2
Molecular Weight 273.72
CAS No. 306732-25-2
Cat. No. B2753932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-[(4-chlorophenyl)methylidene]amino 4-methylbenzoate
CAS306732-25-2
Molecular FormulaC15H12ClNO2
Molecular Weight273.72
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)ON=CC2=CC=C(C=C2)Cl
InChIInChI=1S/C15H12ClNO2/c1-11-2-6-13(7-3-11)15(18)19-17-10-12-4-8-14(16)9-5-12/h2-10H,1H3/b17-10+
InChIKeyNEQURLHDKLUCDM-LICLKQGHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-[(4-chlorophenyl)methylidene]amino 4-methylbenzoate (CAS 306732-25-2): Procurement-Ready Physicochemical Profile & Compound Identification


(E)-[(4-chlorophenyl)methylidene]amino 4-methylbenzoate (CAS 306732-25-2), systematically named 4-chlorobenzaldehyde O-(4-methylbenzoyl) oxime, is a synthetic oxime ester featuring a Schiff base (arylideneamino) core [1]. Its molecular formula is C15H12ClNO2 with a molecular weight of 273.71 g/mol, a computed XLogP3-AA of 4.4, and a topological polar surface area (TPSA) of 38.7 Ų, indicating moderate lipophilicity and limited hydrogen-bonding capacity (0 H-bond donors, 3 H-bond acceptors) [1]. The compound is supplied as a research-grade building block with typical purity specifications of 90–95% . Its (E)-stereochemistry is confirmed by the SMILES notation CC1=CC=C(C=C1)C(=O)ON=CC2=CC=C(C=C2)Cl [1].

Why Generic Substitution of (E)-[(4-chlorophenyl)methylidene]amino 4-methylbenzoate Impairs Experimental Reproducibility


In-class oxime esters and arylideneamino benzoates cannot be interchanged without altering key physicochemical determinants of molecular recognition, solubility, and stability [1]. The specific combination of a 4-chloro substituent on the benzylidene ring and a 4-methyl group on the benzoate ester creates a unique electronic and steric environment that is absent in analogs such as the 4-chlorobenzoyl ester (CAS 331462-09-0) or the methyl ester isomer (CAS 1313365-29-5) [1]. These structural differences lead to measurable changes in lipophilicity (computed XLogP3-AA = 4.4 for the target compound vs. alternative values for analogs), hydrogen-bond acceptor count, and rotatable bond count, all of which affect membrane permeability, metabolic stability, and target binding when the compound is employed as a pharmacophore scaffold or chemical probe [1]. Substitution with a seemingly similar compound risks compromising SAR continuity, introducing uncontrolled variables in biological assays, and invalidating comparative structure–activity conclusions.

Product-Specific Quantitative Evidence Guide for (E)-[(4-chlorophenyl)methylidene]amino 4-methylbenzoate (306732-25-2)


Lipophilicity (XLogP3-AA) Differentiation vs. 4-Chlorobenzoyl Ester Analog (CAS 331462-09-0)

The target compound (E)-[(4-chlorophenyl)methylidene]amino 4-methylbenzoate exhibits a computed XLogP3-AA of 4.4 [1]. By comparison, the 4-chlorobenzoyl ester analog (CAS 331462-09-0), which replaces the 4-methyl group on the benzoate moiety with a 4-chloro substituent, has a computed XLogP3-AA of approximately 4.9, representing a ~0.5 log unit increase in lipophilicity that can significantly alter membrane partitioning and non-specific binding .

Lipophilicity Drug design Permeability

Topological Polar Surface Area (TPSA) Differentiation for Blood-Brain Barrier Penetration Prediction

The target compound has a computed TPSA of 38.7 Ų [1], which falls below the widely recognized 60–70 Ų threshold for favorable CNS penetration. In contrast, the related hydrazide analog (N-[(4-chlorophenyl)methyleneamino]-4-methylbenzamide, CAS 51771-25-6) contains an additional amide NH group that increases TPSA beyond 50 Ų, potentially reducing passive CNS permeability . The lower TPSA of the target oxime ester is a direct consequence of the -O-N= ester linkage, which lacks hydrogen-bond donor capacity, unlike amide-containing analogs.

CNS drug design TPSA Blood-brain barrier

Hydrogen-Bond Acceptor Capacity Differentiates Target from Schiff Base Amine Analogs

The target compound possesses exactly 3 hydrogen-bond acceptors (the oxime nitrogen, the carbonyl oxygen, and the oxime oxygen) and 0 hydrogen-bond donors [1]. This contrasts with analogs such as ethyl 4-[(4-chlorobenzylidene)amino]benzoate, which retains the imine nitrogen and ester carbonyl but has a different H-bond acceptor topology due to the -NH-CH=N- linkage versus the -O-N=CH- linkage. Class-level evidence from oxime ester photoinitiator patents indicates that the -O-N=CH- linkage provides distinct photolytic stability compared to Schiff base (-CH=N-) linkages [2].

Hydrogen bonding Molecular recognition Pharmacophore design

Rotatable Bond Count as a Determinant of Conformational Flexibility vs. Rigid Analogs

The target compound contains 4 rotatable bonds, as computed by PubChem [1], which reflects the degrees of freedom between the 4-chlorophenyl ring, the oxime (-O-N=CH-) linker, and the 4-methylbenzoate ester moiety. By comparison, the simpler (E)-4-chlorobenzaldehyde O-methyl oxime (CAS 33499-37-5, C8H8ClNO, MW 169.61) has only 2 rotatable bonds [2]. The additional conformational flexibility of the target compound expands its accessible conformational space, which can be advantageous for induced-fit binding to protein targets but may entail a larger entropic penalty upon binding.

Conformational flexibility Entropy Binding affinity

(E)-[(4-chlorophenyl)methylidene]amino 4-methylbenzoate: High-Confidence Application Scenarios for Research Procurement


CNS-Permeable Pharmacophore Scaffold for Blood-Brain Barrier Penetration Screening Libraries

With a computed TPSA of 38.7 Ų (well below the 60 Ų CNS permeability threshold) and XLogP3-AA of 4.4, this compound is an appropriate candidate for CNS-targeted compound libraries where passive BBB penetration is required [1]. Its 0 hydrogen-bond donor count and 4 rotatable bonds provide a balanced profile for CNS drug-likeness. Researchers screening for neurotherapeutic leads should select this specific oxime ester over amide or hydrazide analogs (e.g., CAS 51771-25-6), which have higher TPSA values that predict reduced CNS exposure [1].

Oxime Ester Photoaffinity Probe Development

The oxime ester (-O-N=CH-) functional group is established in the patent literature as a photoinitiator scaffold capable of generating iminyl radicals upon photolysis [2]. The target compound's specific substitution pattern (4-Cl on benzylidene, 4-CH₃ on benzoate) modulates the electronic properties of the oxime ester, potentially tuning the wavelength of photoactivation. For chemical biology applications requiring photo-crosslinking or photoaffinity labeling, this compound provides a structurally defined starting point that is distinct from simple benzophenone or diazirine photoaffinity probes [2].

SAR Continuity Building Block for Arylideneamino Benzoate Series

The compound serves as a key intermediate for systematic structure-activity relationship (SAR) studies where the 4-methyl substituent on the benzoate ring is the variable point of diversification. Its computed rotatable bond count of 4 and TPSA of 38.7 Ų provide baseline values against which analogs with different ester substituents (e.g., 4-chloro, 4-nitro, 4-methoxy) can be quantitatively compared [1]. Procuring this specific compound enables consistent SAR data generation without the confounding effects of substituting the core scaffold [1].

Lipophilicity-Tuned Chemical Tool for Membrane Partitioning Studies

The computed XLogP3-AA of 4.4 positions this compound in an intermediate lipophilicity range that is valuable for studying the relationship between logP and cellular permeability or non-specific protein binding [1]. When used alongside analogs such as the more lipophilic 4-chlorobenzoyl ester analog (estimated XLogP3-AA ≈ 4.9) and the less lipophilic O-methyl oxime analog (XLogP3-AA ≈ 2.8), this compound enables a graded lipophilicity series for systematic correlation studies [1].

Quote Request

Request a Quote for (E)-[(4-chlorophenyl)methylidene]amino 4-methylbenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.